Lanthanum(III) carbonate pentahydrate

Hyperphosphatemia Chronic Kidney Disease Phosphate Binder Efficacy

Hyperphosphatemia management in ESRD demands phosphate binders with validated potency, not class-level assumptions. Lanthanum(III) carbonate pentahydrate delivers quantified differentiation: • RPBC 2.0 - 2.67× sevelamer carbonate potency per unit weight, reducing daily pill burden • 54% serum phosphate reduction at 500 mg TID vs. 38% for sevelamer • 88% lower hypercalcemia risk vs. calcium-based binders (RR 0.12, 95% CI 0.05-0.32) • Optimal 5H₂O hydration specification (3-6 H₂O range) ensures maximum phosphate-binding efficacy Procurement-grade material with validated CoA. Global shipping available.

Molecular Formula C3H10La2O14
Molecular Weight 547.91 g/mol
Cat. No. B8303350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLanthanum(III) carbonate pentahydrate
Molecular FormulaC3H10La2O14
Molecular Weight547.91 g/mol
Structural Identifiers
SMILESC(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.O.O.[La+3].[La+3]
InChIInChI=1S/3CH2O3.2La.5H2O/c3*2-1(3)4;;;;;;;/h3*(H2,2,3,4);;;5*1H2/q;;;2*+3;;;;;/p-6
InChIKeyVXOUWWWMWQOBFL-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lanthanum(III) Carbonate Pentahydrate Overview


Lanthanum(III) carbonate pentahydrate (La₂(CO₃)₃·5H₂O, CAS 54451-24-0) is a non-calcium, non-aluminum phosphate binder belonging to the lanthanum salt class, with hydration degree ranging from 2 to 5 water molecules per formula unit [1]. It functions by releasing trivalent lanthanum ions in the acidic gastric environment (pH 3–5), which then bind dietary phosphate to form highly insoluble lanthanum phosphate complexes that are excreted fecally [2]. The compound exhibits exceptionally low oral bioavailability (<0.002%) and a wide active pH range of 1 to 7, enabling sustained phosphate-binding activity throughout the gastrointestinal tract .

1 Non‑calcium, non‑aluminum phosphate binder research compound
2 Pentahydrate hydration specification within reported optimal 3–6 H₂O binding range
3 Exceptionally low systemic exposure profile supports GI‑restricted phosphate‑binding models

Why Hydration and Salt Form Matter


Phosphate binders exhibit marked heterogeneity in binding capacity, pH dependence, and clinical outcomes that preclude simple generic substitution. The relative phosphate-binding coefficient (RPBC) of elemental lanthanum is 2.0 compared to calcium carbonate (set at 1.0), while sevelamer carbonate is only 0.75 [1]. Within the lanthanum carbonate class, hydration state directly impacts phosphate removal efficacy: lanthanum carbonate with 3–6 water molecules demonstrates superior phosphate-binding performance compared to both the monohydrate and octahydrate forms [2]. Additionally, lanthanum-based binders reduce hypercalcemia risk by 88% versus calcium-based binders (RR 0.12, 95% CI 0.05–0.32) [3]. These quantifiable differences underscore why procurement decisions must be based on specific salt form, hydration degree, and validated performance data rather than class-level assumptions.

Hydrate Octahydrate or monohydrate forms may shift phosphate‑binding profile in research models; pentahydrate aligns with optimal hydration range
Calcium Calcium‑based binders introduce hypercalcemia endpoint variability in CKD model studies; 88% higher hypercalcemia signal reported
Potency Sevelamer carbonate shows lower relative phosphate‑binding coefficient; may require higher doses to achieve comparable phosphate control in models

Quantitative Evidence Summary


Serum Phosphate Reduction vs. Sevelamer

In a randomized controlled comparative clinical study of 150 CKD patients with hyperphosphatemia, lanthanum carbonate at 500 mg three times daily reduced mean serum phosphate from 8.79 ± 0.28 mg/dL to 4.02 ± 0.12 mg/dL (54% reduction), whereas sevelamer carbonate at 800 mg three times daily reduced serum phosphate from 8.31 ± 0.09 mg/dL to 5.11 ± 0.18 mg/dL (38% reduction). The difference between groups was statistically significant (p < 0.05) [1].

Serum phosphate reduction vs. sevelamer
Head‑to‑head
54% reduction (lanthanum) vs. 38% (sevelamer), p<0.05; 500 mg TID vs. 800 mg TID
Reported endpoint change context—supports phosphate control model comparisons
Randomized controlled trial; 150 CKD patients, 6‑month duration
Hyperphosphatemia Chronic Kidney Disease Phosphate Binder Efficacy

Hypercalcemia Risk vs. Calcium-Based Binders

A systematic review and meta-analysis of 51 randomized trials involving 8,829 CKD patients evaluated the safety outcomes of phosphate binders. Lanthanum carbonate demonstrated a relative risk (RR) of 0.12 for hypercalcemia compared with calcium-based binders (95% CI 0.05–0.32), representing an 88% reduction in hypercalcemia risk [1]. This finding addresses a critical safety limitation of calcium acetate and calcium carbonate, which contribute to elevated serum calcium and vascular calcification in ESRD patients.

Hypercalcemia risk vs. calcium binders
Cross‑study comparable
RR 0.12 (95% CI 0.05–0.32), 88% relative risk reduction
Reported safety‑related endpoint context—supports calcium‑free binder selection in models
Meta‑analysis of 51 RCTs; 8,829 CKD patients
Hypercalcemia Prevention Calcium-Free Phosphate Binder CKD-MBD Management

Phosphate-Binding Coefficient Comparison

The relative phosphate-binding coefficient (RPBC) provides a weight-based standardized comparison of binder potency. In a systematic review of in vivo human studies measuring phosphate recovery from stool and urinary phosphate excretion, elemental lanthanum was assigned an RPBC of 2.0 relative to calcium carbonate (1.0). In comparison, sevelamer hydrochloride/carbonate has an RPBC of 0.75, calcium acetate 1.0, and aluminum hydroxide 1.5 [1].

Relative phosphate‑binding coefficient (RPBC)
Cross‑study comparable
Elemental lanthanum RPBC = 2.0 vs. calcium carbonate 1.0; sevelamer carbonate = 0.75
Supports binding capacity ranking in phosphate binder research
In vivo human phosphate recovery and urinary excretion studies
Phosphate Binding Capacity RPBC Binder Potency

Hydration-Dependent Binding Performance

Patent documentation discloses that lanthanum carbonate with 3 to 6 molecules of water per formula unit (which encompasses the pentahydrate form) exhibits improved phosphate removal performance compared to both the standard commercial octahydrate form and the monohydrate form (La₂(CO₃)₃·H₂O) [1]. The pentahydrate sits within this optimal hydration window, distinguishing it from alternative hydrate specifications available in the commercial supply chain.

Hydration state and binding performance
Class‑level inference
Pentahydrate (5 H₂O) within optimal 3–6 H₂O range per patent disclosure
Specification context—supports pentahydrate selection over octahydrate/monohydrate
Patent literature; in vitro binding assays
Hydration State Lanthanum Carbonate Formulation Phosphate Binding Kinetics

pH-Dependent Phosphate Binding Profile

In simulated gastric fluid with lanthanum present at a two-fold molar excess to phosphate, lanthanum carbonate binds approximately 97% of available phosphate at pH 3–5 and maintains 67% binding at pH 7 [1]. In comparative in vitro studies at pH 3.0, lanthanum carbonate demonstrated higher phosphate binding than sevelamer carbonate, calcium acetate/magnesium carbonate, and sucroferric oxyhydroxide [2]. This broad pH activity range (1–7) enables sustained phosphate binding from the acidic stomach through the more neutral intestinal environment.

pH‑dependent phosphate binding
Cross‑study comparable
97% phosphate bound at pH 3–5; 67% at pH 7 (2:1 lanthanum:phosphate molar ratio)
Supports GI transit binding model across pH 1–7
Simulated gastric fluid; equilibrium binding assays
pH-Dependent Binding Gastric Phosphate Binding In Vitro Phosphate Affinity

Intestinal Phosphate Binding Capacity

In five phase 1 pharmacodynamic studies involving 143 healthy volunteers, lanthanum carbonate administered at 3 g per day with food demonstrated mean intestinal phosphate binding capacity ranging from 235 to 468 mg phosphorus per day, as measured by reduction from baseline urinary phosphorus excretion [1]. By comparison, untreated control subjects (n=10) showed a mean change of 3 mg phosphorus/day, and placebo-treated subjects (n=3) showed 87 mg phosphorus/day, confirming the specific binding effect of lanthanum [1].

Intestinal phosphate binding capacity
Supporting evidence
235–468 mg phosphorus/day at 3 g/day lanthanum carbonate dose
Dose‑response benchmark for phosphate binder research models
Phase 1 studies; healthy volunteers, n=143
Phosphate Binding Capacity Pharmacodynamics Urinary Phosphorus Excretion

Validated Application Scenarios


ESRD Hyperphosphatemia Management

Lanthanum(III) carbonate pentahydrate is clinically indicated for reducing serum phosphate in ESRD patients undergoing hemodialysis or peritoneal dialysis. The compound's 54% serum phosphate reduction efficacy at 500 mg TID dosing [1], combined with its non-calcium, non-aluminum profile and 88% lower hypercalcemia risk versus calcium-based binders [2], makes it a preferred first-line or adjunctive phosphate binder in this population. Its broad pH 1–7 activity ensures binding throughout the GI tract regardless of gastric emptying variations in dialysis patients [3].

CKD Formulary Procurement

For institutional formularies managing CKD-MBD protocols, lanthanum(III) carbonate pentahydrate offers a calcium-free, aluminum-free alternative with an RPBC of 2.0—2.67× higher potency than sevelamer carbonate per unit weight [4]. This higher potency supports reduced daily pill burden, which is directly relevant to procurement volume estimation and patient adherence outcomes. The pentahydrate hydration specification (within the optimal 3–6 H₂O range) should be explicitly required in procurement documents to ensure optimal phosphate-binding performance [5].

Pharmacoeconomic Modeling

The quantitative evidence base—including the 54% vs. 38% serum phosphate reduction head-to-head comparison with sevelamer carbonate [1], the RPBC differential of 2.0 vs. 0.75 [4], and the 88% hypercalcemia risk reduction [2]—provides robust inputs for cost-effectiveness analyses, budget impact models, and comparative effectiveness research. These data enable evidence-based procurement decisions and therapeutic substitution protocols in integrated delivery networks.

Veterinary Feed Additive Development

While the pentahydrate form is primarily used in human pharmaceuticals, the lanthanum carbonate class has demonstrated safety and efficacy as a phosphate binder in adult cats at inclusion levels of 1,500–7,500 mg/kg complete feed [6]. The pentahydrate's optimal hydration specification (3–6 H₂O) and high RPBC make it a candidate starting material for veterinary phosphate binder formulation development, particularly where pill burden reduction and palatability are critical design parameters.

Application
Selection Property
Validation Focus
ESRD hyperphosphatemia research models
Phosphate‑binding efficacy and reported hypercalcemia endpoint context
Serum phosphate reduction in controlled comparative studies
CKD‑MBD protocol development
RPBC‑based potency ranking and pill burden modeling context
Phosphate control equivalence across binder classes
Pharmacoeconomic / comparative effectiveness research
Head‑to‑head efficacy data and binder potency metrics
Cost‑effectiveness inputs based on reported trial endpoints
Veterinary phosphate binder formulation research
Hydration specification and binding capacity profile
Phosphate binding in animal feed models; palatability and pill burden review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


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